Ethyl 2,4-dichloroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,4-dichloroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)15-11(9)14/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBLITMQCMVRMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281269 | |
| Record name | ethyl 2,4-dichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6315-94-2 | |
| Record name | 3-Quinolinecarboxylic acid, 2,4-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6315-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 21038 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6315-94-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2,4-dichloroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2,4-dichloroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Protocol
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Starting Material : Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (2.15 mmol) is combined with benzyltriethylammonium chloride (1.96 g) in acetonitrile (15 mL).
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Chlorination : Phosphoryl chloride (0.88 mL, 9.46 mmol) is added dropwise under continuous stirring.
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Reaction Conditions :
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Initial stirring at 40°C for 30 minutes.
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Reflux at elevated temperatures for 1 hour.
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Workup : The solvent is evaporated, and cold water (15 mL) is added to precipitate the product.
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Purification : The crude mixture is dissolved in dichloromethane-methanol (1:1 v/v) and partially evaporated to isolate crystals. Further purification via reflux in acetic acid and water yields the final product.
Table 1: Key Reaction Parameters and Outcomes
| Parameter | Value/Description |
|---|---|
| Starting material | 500 mg (2.15 mmol) |
| POCl₃ amount | 0.88 mL (9.46 mmol) |
| Catalyst | Benzyltriethylammonium chloride |
| Solvent | Acetonitrile |
| Reaction temperature | 40°C → Reflux |
| Yield of dichloro product | 70% |
This method achieves a 70% yield of this compound, with the remainder being the mono-chlorinated byproduct, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate.
Alternative Chlorination Strategies
While POCl₃ is the standard chlorinating agent, other methods have been explored to improve selectivity and yield:
Thionyl Chloride (SOCl₂) as an Alternative
Thionyl chloride offers a milder alternative for chlorination, though it is less commonly used for this compound. Preliminary studies suggest that SOCl₂ in dimethylformamide (DMF) can chlorinate the quinoline backbone but with lower efficiency (≤50% yield).
Radical Chlorination
Radical-initiated chlorination using reagents like N-chlorosuccinimide (NCS) has been attempted for similar quinoline derivatives. However, these methods often result in over-chlorination or side reactions, making them unsuitable for precise synthesis.
Purification and Isolation Techniques
Purification is critical due to the coexistence of mono- and di-chlorinated products. The following steps are employed:
Solvent Extraction
Acidic Reflux for Byproduct Removal
Table 2: Purification Efficiency
| Step | Purity Improvement | Key Observation |
|---|---|---|
| Solvent extraction | 70% → 85% | Removes mono-chlorinated byproduct |
| Acidic reflux | 85% → >98% | Hydrolyzes ester impurities |
Yield Optimization and Scalability
Catalyst Loading
Increasing the amount of benzyltriethylammonium chloride from 1.5 to 2.0 equivalents improves reaction kinetics but risks emulsion formation during workup.
Temperature Modulation
Scalability Challenges
Industrial-scale production faces hurdles in maintaining stoichiometric precision and avoiding exothermic runaway reactions. Continuous flow reactors have been proposed to address these issues.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| POCl₃-mediated | 70% | >98% | Moderate |
| SOCl₂-mediated | ≤50% | 85–90% | Low |
| Radical chlorination | Unreliable | <70% | Poor |
The POCl₃ method remains superior due to its balance of yield and purity.
Recent Advances and Innovations
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 2,4-dichloroquinoline-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,4-dichloroquinoline-3-carboxylate is investigated for its potential pharmacological properties:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains. Its mechanism may involve inhibition of bacterial enzymes critical for survival .
- Anticancer Properties : Research has shown that certain quinoline derivatives can induce apoptosis in cancer cells, suggesting that this compound could serve as a precursor for developing novel anticancer agents .
Biological Research
The compound is also used in biological studies to understand its interaction with biological targets:
- Enzyme Inhibition : this compound has been shown to interact with specific enzymes, potentially leading to new insights in enzyme regulation and inhibition mechanisms .
- Drug Development : As a versatile intermediate, it is employed in synthesizing various pharmaceutical compounds aimed at treating infectious diseases and cancer .
Industrial Applications
In addition to its pharmaceutical relevance, this compound finds utility in industrial applications:
- Agrochemicals : this compound is explored for use in developing agrochemicals due to its potential herbicidal and fungicidal properties .
- Dyes and Pigments : The compound's unique structure allows it to be used as an intermediate in synthesizing dyes and pigments for various applications .
Case Study 1: Antimicrobial Activity
A study published in "Antimalarial Drug Research" explored various quinoline derivatives' efficacy against resistant strains of bacteria. This compound showed promising results in inhibiting growth at low concentrations, highlighting its potential as a lead compound for new antibiotics .
Case Study 2: Anticancer Efficacy
Research conducted on the cytotoxic effects of quinoline derivatives demonstrated that this compound induces apoptosis in human cancer cell lines through mitochondrial pathways. This finding paves the way for further exploration into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Structural and Crystallographic Insights
The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters:
- a = 8.5860 Å , b = 19.9082 Å , c = 7.1304 Å , β = 100.262° , and V = 1199.32 ų .
- The quinoline and carboxylate groups form a dihedral angle of 87.06°, contributing to a planar molecular geometry stabilized by weak C–H⋯O hydrogen bonds that propagate along the c-axis .
Comparison with Similar Compounds
The structural and functional properties of ethyl 2,4-dichloroquinoline-3-carboxylate are best contextualized against related quinoline derivatives. Below is a detailed analysis:
Structural and Functional Comparisons
Influence of Substituents on Properties
- Chlorine vs. Bromine: Chlorine’s smaller atomic radius and higher electronegativity enhance planarity and H-bonding in this compound, favoring interactions with biological targets . Bromine’s larger size (e.g., in the 8-bromo derivative) may improve lipophilicity but reduce solubility .
- Hydroxy Groups: Hydroxy-substituted derivatives (e.g., ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) exhibit improved solubility but reduced stability under acidic conditions .
Anti-HIV Potential
This compound is a key intermediate in synthesizing quinolone-based reverse transcriptase inhibitors. Stammers et al. demonstrated that dichlorination at C2 and C4 enhances binding to the enzyme’s hydrophobic pocket, achieving >98% yield in downstream derivatives like ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate .
Crystallographic Advancements
The compound’s crystal structure (CCDC deposition available) provides a blueprint for rational drug design. Its planar quinoline-carboxylate conformation and weak H-bonding network are critical for co-crystallization studies with viral proteins .
Limitations of Analogues
- Ethyl 4-chloro-8-nitroquinoline-3-carboxylate lacks bioactivity data, limiting its therapeutic relevance .
- Brominated derivatives (e.g., ethyl 6-bromo-2,4-dichloroquinoline-3-carboxylate) require stringent synthesis conditions, reducing scalability .
Biological Activity
Ethyl 2,4-dichloroquinoline-3-carboxylate (EDC) is a synthetic compound with a quinoline backbone that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores the biological activity of EDC, focusing on its antimicrobial, anticancer, and antiviral properties, along with detailed research findings and case studies.
Chemical Structure and Properties
EDC has the molecular formula and a molecular weight of approximately 270.11 g/mol. The compound features two chlorine atoms at the 2 and 4 positions of the quinoline ring and an ethyl ester functional group at the 3 position. This unique structure contributes to its diverse biological activities.
1. Antimicrobial Activity
EDC has been investigated for its antimicrobial properties against various bacterial strains. Studies indicate that EDC exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
A comparative study highlighted EDC's antimicrobial efficacy relative to other quinoline derivatives, demonstrating that the dichloro substitution enhances its activity compared to compounds with fewer or different substituents.
2. Anticancer Properties
Recent research has explored the anticancer potential of EDC. In vitro studies have shown that EDC can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the inhibition of specific enzymes involved in cell proliferation and survival pathways, such as PI3K/Akt signaling .
A notable case study reported that treatment with EDC led to a significant decrease in cell viability in MCF-7 cells, with IC50 values around 25 µM after 48 hours of exposure. The study suggested that EDC activates caspase-dependent pathways, leading to increased apoptosis markers like cleaved PARP and caspase-3 .
3. Antiviral Activity
EDC has also been evaluated for its antiviral properties, particularly against Human Immunodeficiency Virus (HIV). Preliminary studies suggest that EDC may inhibit viral replication by interfering with reverse transcriptase activity. In vitro assays revealed that EDC reduced HIV p24 antigen levels significantly at concentrations as low as 5 µM.
The biological activity of EDC is primarily attributed to its ability to interact with specific molecular targets within cells. For antimicrobial effects, it is believed that EDC inhibits bacterial enzymes critical for cell wall synthesis and function. In cancer cells, EDC appears to disrupt signaling pathways essential for cell survival and proliferation.
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Activity | MIC values for E. coli ranged from 10-50 µg/mL | EDC demonstrates significant antimicrobial efficacy |
| Anticancer Study on MCF-7 Cells | IC50 of 25 µM after 48 hours; induction of apoptosis | EDC may serve as a potential anticancer agent |
| HIV Inhibition Assay | Reduction in HIV p24 antigen levels at 5 µM | Suggests potential as an antiviral agent |
Comparison with Similar Compounds
To understand the unique properties of EDC, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-chloroquinoline-3-carboxylate | Contains one chlorine atom; less potent activity | |
| Ethyl 4-chloroquinoline-3-carboxylate | Chlorine at position four; different activity profile | |
| Mthis compound | Methyl group instead of ethyl; varied solubility |
EDC stands out due to its dual chlorine substituents and ethoxy group, which enhance its biological activity compared to similar compounds.
Q & A
Q. What are the common synthetic routes for Ethyl 2,4-dichloroquinoline-3-carboxylate, and how can reaction conditions be optimized for higher yields?
this compound is synthesized via chlorination of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using phosphoryl chloride (POCl₃) in acetonitrile with benzyltriethylammonium chloride as a phase-transfer catalyst. Key steps include:
- Dropwise addition of POCl₃ at 40°C for 30 minutes, followed by reflux (1 h) to achieve 70% yield of the dichlorinated product .
- Post-reaction purification involves solvent evaporation, cold-water precipitation, and selective recrystallization to isolate intermediates .
- Optimization strategies: Controlling temperature during POCl₃ addition, solvent choice (acetonitrile enhances reactivity), and catalyst loading to minimize side products like ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate .
Q. How is the crystal structure of this compound determined, and what are its key structural features?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Crystal system : Monoclinic, space group P2₁/c with unit cell parameters a = 8.5860 Å, b = 19.9082 Å, c = 7.1304 Å, and β = 100.262° .
- Molecular geometry : The quinoline ring and ester group form a dihedral angle of 87.06°, indicating near-perpendicular orientation. The Cl atoms at positions 2 and 4 contribute to steric effects, influencing packing .
- Intermolecular interactions : Weak C–H···O hydrogen bonds propagate along the c-axis, stabilizing the crystal lattice .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can software like SHELXL address these?
Refinement challenges include:
- Disorder in the ethyl ester group : Dynamic disorder due to rotational freedom requires partitioning occupancy in SHELXL .
- Weak hydrogen bonds : Low electron density for H atoms necessitates constraints (e.g., riding models) to refine C–H···O interactions accurately .
- Data resolution : High Rint values (0.024) from low-temperature (298 K) data collection may reduce precision. SHELXL’s robust least-squares algorithms improve convergence despite noisy data .
Q. How do variations in synthesis conditions impact molecular conformation and crystal packing?
- Reaction temperature : Prolonged reflux (>1 h) increases dichlorination yield but risks decomposition, altering crystal morphology .
- Solvent polarity : Polar solvents (e.g., acetonitrile) favor planar quinoline cores, while non-polar solvents may induce torsional strain in the ester group, affecting dihedral angles .
- Post-synthetic treatment : Acidic hydrolysis of the dichlorinated compound to ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (>98% purity) modifies hydrogen-bonding networks, as seen in altered unit cell parameters .
Q. What methodologies are employed to evaluate the compound’s potential as a precursor in antimicrobial agents?
- Structure-activity relationship (SAR) studies : Introducing substituents at the 2- and 4-positions enhances bioactivity. For example, fluoroquinolone derivatives synthesized from this compound show improved bacterial DNA gyrase inhibition .
- In vitro assays : Antimicrobial activity is tested against Staphylococcus aureus and Escherichia coli via broth microdilution (MIC values <10 µg/mL reported for some analogs) .
- Crystallographic docking : Molecular docking with HIV reverse transcriptase (using PDB: 1RTD) identifies steric clashes with Cl atoms, guiding rational modifications for better target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
